molecular formula C12H18N2O4S B6289769 (3R)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid CAS No. 2412809-21-1

(3R)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid

Cat. No.: B6289769
CAS No.: 2412809-21-1
M. Wt: 286.35 g/mol
InChI Key: KLOWILKBDXTWES-FZSMXKCYSA-N
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Description

(3R)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid is a compound that combines a chiral pyrrolidinone derivative with a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-1-methyl-pyrrolidin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methyl-pyrrolidin-2-one.

    Chirality Induction: The (3R) configuration is obtained using chiral catalysts or chiral starting materials to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, and acylated products.

Scientific Research Applications

(3R)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-1-methyl-pyrrolidin-2-one: The enantiomer of the compound with different stereochemistry.

    1-methyl-pyrrolidin-2-one: Lacks the amino group and sulfonic acid group.

    4-methylbenzenesulfonic acid: Contains only the sulfonic acid group without the pyrrolidinone moiety.

Uniqueness

(3R)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid is unique due to its combination of a chiral pyrrolidinone core with a sulfonic acid group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3R)-3-amino-1-methylpyrrolidin-2-one;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H10N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-7-3-2-4(6)5(7)8/h2-5H,1H3,(H,8,9,10);4H,2-3,6H2,1H3/t;4-/m.1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOWILKBDXTWES-FZSMXKCYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC[C@H](C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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